molecular formula C19H22N4O3S B2761072 4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034417-27-9

4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2761072
CAS No.: 2034417-27-9
M. Wt: 386.47
InChI Key: CTNPGWQGNPIVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. This compound acts as a type I ATP-competitive inhibitor, binding to the active kinase conformation and preventing the phosphorylation of downstream substrates. Its research value is particularly significant in the fields of neurobiology and oncology. In Alzheimer's disease and Down syndrome research, where DYRK1A is considered a key contributor to tau hyperphosphorylation and neurofibrillary tangle pathology, this inhibitor serves as a crucial tool for elucidating disease mechanisms and validating DYRK1A as a therapeutic target. The compound's scaffold is structurally related to known DYRK1A inhibitors like INDY and shares the core benzenesulfonamide-pyrazole pharmacophore common to this inhibitor class. Beyond DYRK1A, this compound may also exhibit inhibitory activity against other members of the DYRK kinase family and CLK kinases, making it a versatile agent for studying the broader kinome and its role in transcription and RNA splicing. Researchers utilize this compound in vitro to modulate DYRK1A activity in cell-based models of neurodegeneration and in certain cancer contexts, such as glioblastoma, where DYRK1A activity influences tumor cell proliferation and survival.

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14(2)26-17-6-8-18(9-7-17)27(24,25)21-13-16-11-19(22-23(16)3)15-5-4-10-20-12-15/h4-12,14,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPGWQGNPIVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Research indicates that compounds containing pyrazole moieties often exert their biological effects through various mechanisms, including:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit several kinases involved in cellular signaling pathways, which are crucial for cell proliferation and survival. Specifically, compounds like this compound may target dual leucine zipper kinase (DLK), which is implicated in neurodegenerative diseases .
  • Antitumor Activity : Pyrazoles have demonstrated significant antitumor properties, particularly against various cancer cell lines. They can induce apoptosis and inhibit tumor growth by modulating signaling pathways associated with cancer progression .

Antitumor Activity

A series of studies have evaluated the antitumor potential of pyrazole derivatives, including the compound . For instance, a study on similar pyrazole structures revealed that they exhibited potent inhibitory effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compounds were assessed for their cytotoxic effects and showed promising results when used in combination with established chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial activities. Some studies indicate that these compounds possess significant antibacterial and antifungal properties, making them potential candidates for treating infectious diseases . The specific compound's activity against pathogenic fungi was highlighted, showing effective inhibition at low concentrations.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial and fungal strains
Kinase InhibitionTargets DLK and other key kinases

Case Studies

  • Antitumor Efficacy : In a study involving the treatment of breast cancer cells with pyrazole derivatives, it was found that certain compounds led to a significant reduction in cell viability. The combination treatment with doxorubicin showed enhanced efficacy compared to doxorubicin alone, suggesting a synergistic effect .
  • Neuroprotective Effects : Research into the neuroprotective potential of pyrazole derivatives has indicated that they may play a role in preventing neuronal cell death associated with neurodegenerative diseases. This is particularly relevant for conditions like Alzheimer's and Parkinson's disease where DLK inhibition could mitigate neuronal degeneration .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. Research indicates that derivatives of pyrazole, including this compound, exhibit antimicrobial properties. Studies have shown that modifications to the pyrazole structure can enhance efficacy against bacterial strains resistant to traditional antibiotics .

Antiviral Properties

Recent studies have explored the antiviral potential of pyrazole derivatives. For instance, compounds similar to 4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide have demonstrated activity against various viruses, including HIV and MeV (measles virus). The mechanism often involves inhibition of viral replication through interference with viral enzymes .

Anticancer Research

The compound's ability to interact with specific molecular targets positions it as a candidate for anticancer drug development. Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This has been particularly noted in studies focusing on leukemia and solid tumors .

Case Studies and Research Findings

Study ReferenceApplicationFindings
AntimicrobialDemonstrated efficacy against resistant bacterial strains; potential for development into a new antibiotic.
AntiviralShowed significant inhibition of HIV replication; optimized derivatives had lower EC50 values compared to standard treatments.
AnticancerInduced apoptosis in leukemia cells; effective in vitro against multiple cancer cell lines.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Benzene Substituent Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
4-Isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide 4-isopropoxy 1-methyl, 3-(pyridin-3-yl) C19H22N4O3S* 386.47 Pyridine enhances π-π interactions N/A
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) 3-pyridinesulfonamide 4-butyl, 3,5-dimethyl C21H24ClN5O3S 486.02 Chlorophenyl carbamoyl increases bulk
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide 4-ethyl 1-phenyl, 3-(thiophen-2-yl) C21H19N3O2S2 417.53 Thiophene enhances electron delocalization
2-Methoxy-5-(1-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-5-yl)benzenesulfonamide (92) 2-methoxy, 5-pyrazole 1-methyl, 3-(4-methylpiperazine-1-carbonyl) C19H20N4O4S 400.12 Piperazine improves solubility

*Calculated based on structural analysis.

Key Observations :

  • Benzene Ring Substituents : The isopropoxy group in the main compound offers moderate lipophilicity compared to the methoxy group in compound 92 (higher polarity) or the ethyl group in the BLD Pharm analog (intermediate hydrophobicity) .
  • Pyrazole Modifications : The pyridin-3-yl group in the main compound may facilitate hydrogen bonding or π-stacking, unlike the thiophene in (electron-rich) or the piperazine carbonyl in (solubility-enhancing).

Physicochemical Properties

  • Melting Points : Compound 27 exhibits a melting point of 138–142°C, likely due to its rigid carbamoyl group . The main compound’s isopropoxy group may lower melting points compared to polar groups like methoxy.
  • Solubility : Piperazine-containing compound 92 shows improved aqueous solubility due to its basic nitrogen, whereas the thiophene and pyridine moieties in other analogs may reduce it .
  • Spectroscopic Data: IR and NMR data for compound 27 (e.g., νmax 1726 cm⁻¹ for C=O, δ 9.27 ppm for NH) highlight diagnostic peaks for sulfonamide and carbamoyl groups, which would differ in the main compound due to its pyridine and isopropoxy groups .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-isopropoxy-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The synthesis requires precise control of reaction parameters such as temperature (60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to minimize side reactions. Key intermediates like the pyrazole core and sulfonamide group should be synthesized separately and coupled via reductive amination or nucleophilic substitution. Purification via column chromatography followed by recrystallization improves purity. Analytical validation using HPLC (≥95% purity) and ¹H/¹³C NMR (to confirm functional groups) is critical .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of FTIR (to confirm sulfonamide S=O stretches at 1150–1300 cm⁻¹), ESI-MS (for molecular ion verification), and 2D-NMR (COSY, HSQC) to resolve ambiguities in pyrazole and pyridine ring connectivity. X-ray crystallography is recommended for absolute configuration determination if single crystals are obtainable .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for sulfonamide derivatives) and cell viability tests (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like celecoxib (for COX-2) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with variations in the pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl), isopropoxy (e.g., substituent bulkiness), and sulfonamide groups. Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like carbonic anhydrase IX. Correlate computational data with experimental IC₅₀ values from enzyme assays. Compare results with structurally similar compounds (e.g., 4-methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide) to identify pharmacophores .

Q. What experimental designs are robust for resolving contradictions in biological activity data?

  • Methodological Answer : Employ orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to validate target engagement. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and distinguish nonspecific binding. Replicate studies across multiple cell lines or animal models to rule out context-dependent effects .

Q. How can environmental fate and metabolic pathways of this compound be studied?

  • Methodological Answer : Conduct hydrolysis studies at varying pH (1–13) and temperatures (25–50°C) to identify degradation products (LC-MS/MS analysis). Use soil column experiments to assess leaching potential and Daphnia magna assays for acute toxicity (EC₅₀). Apply QSAR models to predict biodegradation pathways and prioritize metabolites for analytical confirmation .

Q. What strategies mitigate off-target effects in vivo?

  • Methodological Answer : Perform plasma protein binding assays (ultrafiltration + LC-MS) to assess bioavailability. Use CRISPR-Cas9 to knockout suspected off-target genes in animal models (e.g., zebrafish) and monitor phenotypic changes. Optimize dosing regimens using PBPK modeling (GastroPlus) to minimize tissue accumulation .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer : Re-validate force field parameters in docking studies (e.g., AMBER vs. CHARMM). Perform molecular dynamics simulations (100 ns trajectories) to assess protein-ligand stability. Cross-check with experimental data (e.g., crystallographic B-factors) to identify flexible regions in the target protein .

Q. What statistical frameworks are appropriate for multi-parametric SAR studies?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to reduce dimensionality of datasets (e.g., logP, polar surface area, IC₅₀). Use machine learning (random forest or SVM) to classify active/inactive compounds and identify critical descriptors. Validate models with leave-one-out cross-validation (LOOCV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.